(3-Chlorophenyl)(cyclopropyl)methanamine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of (3-Chlorophenyl)(cyclopropyl)methanamine hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with cyclopropylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Analyse Chemischer Reaktionen
(3-Chlorophenyl)(cyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
(3-Chlorophenyl)(cyclopropyl)methanamine hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of (3-Chlorophenyl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence various biochemical processes through its binding to these targets .
Vergleich Mit ähnlichen Verbindungen
(3-Chlorophenyl)(cyclopropyl)methanamine hydrochloride can be compared with other similar compounds, such as:
(3-Chlorophenyl)methanamine: This compound lacks the cyclopropyl group, which may result in different chemical and biological properties.
(3-Bromophenyl)(cyclopropyl)methanamine hydrochloride: The presence of a bromine atom instead of chlorine can lead to variations in reactivity and biological activity.
(3,4-Dimethoxyphenyl)(cyclopropyl)methanamine hydrochloride:
These comparisons highlight the uniqueness of (3-Chlorophenyl)(cyclopropyl)methanamine hydrochloride and its potential advantages in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H13Cl2N |
---|---|
Molekulargewicht |
218.12 g/mol |
IUPAC-Name |
(3-chlorophenyl)-cyclopropylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-3-1-2-8(6-9)10(12)7-4-5-7;/h1-3,6-7,10H,4-5,12H2;1H |
InChI-Schlüssel |
UYIVQZLXNCCANB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(C2=CC(=CC=C2)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.